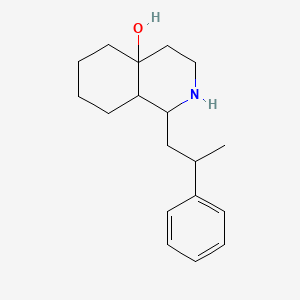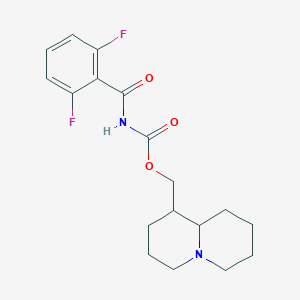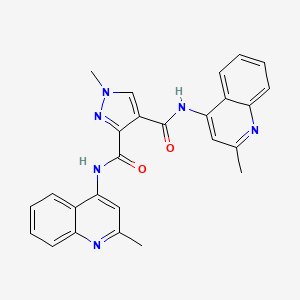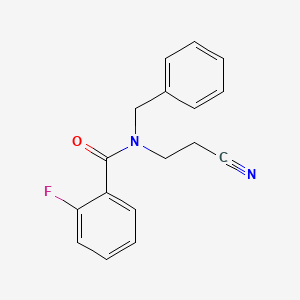
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol, also known as (+)-N-allylnormetazocine (NANM), is a synthetic opioid-like compound that has been extensively studied for its potential therapeutic applications. Its unique chemical structure and pharmacological properties make it a promising candidate for the treatment of various medical conditions.
Mecanismo De Acción
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol acts on the central nervous system by binding to the sigma-1 receptor. This receptor is involved in various physiological processes, including pain perception, mood regulation, and memory formation. The binding of this compound to the sigma-1 receptor leads to the modulation of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This modulation results in the compound's analgesic, anti-inflammatory, and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, the compound has been shown to reduce pain sensitivity, inflammation, and depressive behavior. It has also been shown to improve cognitive function and memory. Additionally, the compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol in lab experiments is its unique pharmacological profile. The compound has been shown to have analgesic, anti-inflammatory, and antidepressant effects, making it a promising candidate for the treatment of various medical conditions. Additionally, the compound's mechanism of action is well understood, making it easier to design experiments to investigate its effects.
One limitation of using this compound in lab experiments is its potential for abuse. The compound has opioid-like effects, making it potentially addictive. Additionally, the compound's pharmacokinetic properties make it difficult to administer in vivo, as it has a short half-life and is rapidly metabolized.
Direcciones Futuras
There are several future directions for the study of 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol. One direction is the investigation of the compound's potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another direction is the investigation of the compound's potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, the development of more potent and selective sigma-1 receptor agonists could lead to the development of new therapeutic agents with improved pharmacological properties. Finally, the investigation of the compound's potential side effects and toxicity is necessary for its safe use in humans.
Métodos De Síntesis
The synthesis of 1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol involves the reduction of the ketone group of the corresponding ketone derivative with sodium borohydride. This reaction yields a racemic mixture of the compound, which can be separated into its enantiomers using chiral chromatography. The synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
1-(2-phenylpropyl)octahydro-4a(2H)-isoquinolinol has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and antidepressant effects in animal models. The compound has also been investigated for its potential use in the treatment of drug addiction and withdrawal symptoms. Additionally, it has been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2-phenylpropyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO/c1-14(15-7-3-2-4-8-15)13-17-16-9-5-6-10-18(16,20)11-12-19-17/h2-4,7-8,14,16-17,19-20H,5-6,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYCDSVCTRYFJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1C2CCCCC2(CCN1)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)dimethylamine](/img/structure/B5968664.png)

![2-[4-(2-methoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5968678.png)
![N-(3-ethoxypropyl)-2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B5968682.png)
![1-[(3,5-dimethylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5968690.png)

![2-hydroxybenzaldehyde {4-(4-benzyl-1-piperidinyl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5968719.png)

![3-{[benzyl(2-hydroxyethyl)amino]methyl}-N-butyl-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5968739.png)


![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-isobutylbenzyl)-3-piperidinamine](/img/structure/B5968758.png)
![2-[2-(2-bromo-5-ethoxy-4-hydroxyphenyl)vinyl]-8-quinolinol](/img/structure/B5968765.png)

